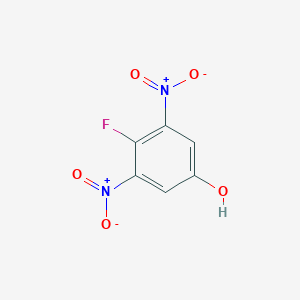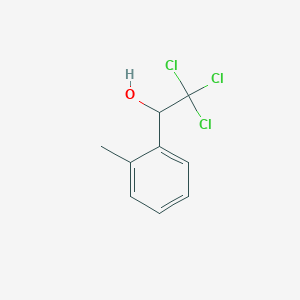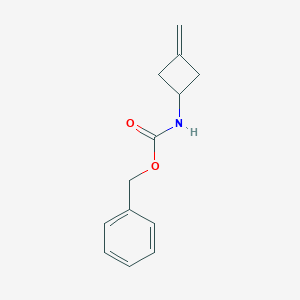
Benzyl (3-methylenecyclobutyl)carbamate
説明
“Benzyl (3-methylenecyclobutyl)carbamate” is an organic compound . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The synthesis of “Benzyl (3-methylenecyclobutyl)carbamate” involves a reaction of 3-methylenecyclobutanecarboxylic acid with triethylamine, diphenyl phosphorazidate, and benzyl alcohol . The reaction mixture is heated and then concentrated under reduced pressure to give an impure material. This material is then purified via silica gel column chromatography .
Molecular Structure Analysis
The molecular formula of “Benzyl (3-methylenecyclobutyl)carbamate” is C13H15NO2 . The molecular weight is 217.26 .
Chemical Reactions Analysis
Carbamates, such as “Benzyl (3-methylenecyclobutyl)carbamate”, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .
Physical And Chemical Properties Analysis
“Benzyl (3-methylenecyclobutyl)carbamate” is a white solid . It is soluble in organic solvents and moderately soluble in water . The boiling point and other physical properties are not specified in the retrieved information .
科学的研究の応用
1. Debenzylation of Benzyl-Protected Methylcellulose
- Summary of Application : Benzyl ethers are widely used for the orthogonal protection of hydroxy groups in organic and especially carbohydrate chemistry . In this study, a facile debenzylation method was developed based on photo-initiated free-radical bromination in the presence of hydrobromic acid scavengers followed by alkaline treatment .
- Methods of Application : The reaction proceeds under homogeneous conditions and without the aid of any catalyst. There is no need for expensive equipment, materials, anhydrous reagents, or running the reaction under anhydrous conditions .
- Results : Side-product-free and almost complete debenzylation was achieved when 1,2-epoxybutane (0.5 eq./eq. N -bromosuccinimide) and 2,6-di- tert -butylpyridine (0.5 eq./eq. N -bromosuccinimide) were used in the reaction .
2. Inhibition of Acetyl- and Butyrylcholinesterase Enzymes
- Summary of Application : A series of new benzene-based derivatives was designed, synthesized and comprehensively characterized. All of the tested compounds were evaluated for their in vitro ability to potentially inhibit the acetyl- and butyrylcholinesterase enzymes .
- Methods of Application : The selectivity index of individual molecules to cholinesterases was determined .
3. Protecting Groups for Amines
- Summary of Application : Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .
- Methods of Application : The Boc group can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .
- Results : These protecting groups are essential for the synthesis of peptides .
4. Carbamate Synthesis by Amination (Carboxylation) or Rearrangement
- Summary of Application : A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI .
- Methods of Application : The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .
- Results : Chiral substrates were resistant to racemization .
5. Preparation of Carbamate-Tethered Terpene Glycoconjugates
- Summary of Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The successful synthesis of carbamate-tethered terpene glycoconjugates was achieved .
6. Transcarbamoylation of Primary and Secondary Alcohols
- Summary of Application : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90 .
- Methods of Application : The reaction is catalyzed by tin and takes place in toluene at 90 .
- Results : The successful transcarbamoylation of primary and secondary alcohols with phenyl carbamate was achieved .
Safety And Hazards
特性
IUPAC Name |
benzyl N-(3-methylidenecyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-7-12(8-10)14-13(15)16-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOKBMVQTGNOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-methylenecyclobutyl)carbamate | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
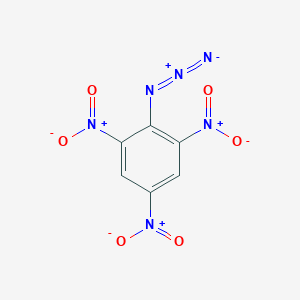
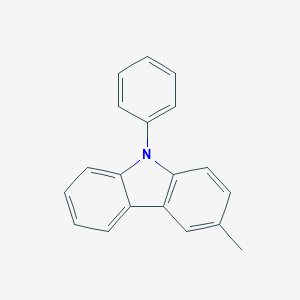
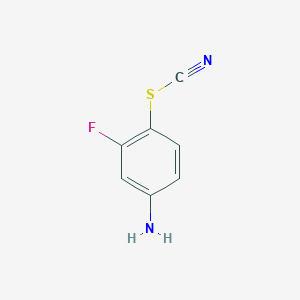
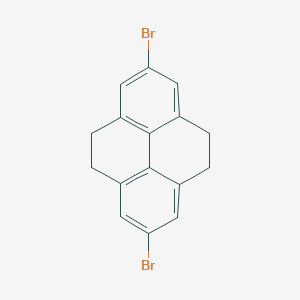
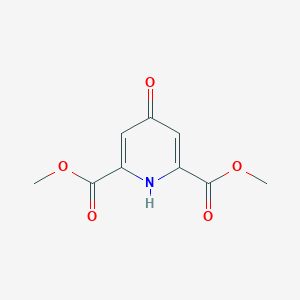
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)
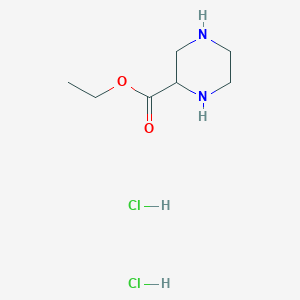
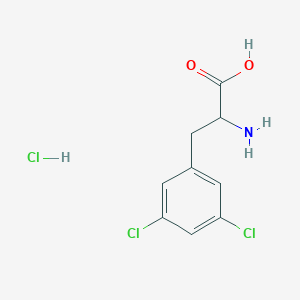
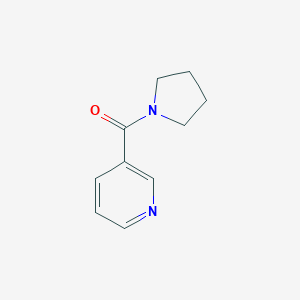
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)
